molecular formula C21H22N2S B2608620 2-(cyclopentylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole CAS No. 1207043-85-3

2-(cyclopentylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole

Cat. No.: B2608620
CAS No.: 1207043-85-3
M. Wt: 334.48
InChI Key: GAFNVGZUXXIIFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(cyclopentylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline, the synthesis may proceed through the formation of an intermediate thioether, followed by cyclization to form the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve the use of organometallic catalysts such as palladium or nickel to facilitate coupling reactions. These catalysts are known for their efficiency in forming carbon-carbon and carbon-heteroatom bonds, which are crucial in the synthesis of complex organic molecules .

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(cyclopentylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(cyclopentylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole involves its interaction with molecular targets in biological systems. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or acting as a ligand in coordination chemistry. The compound’s unique structure allows it to interact with various molecular pathways, potentially leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(cyclopentylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole stands out due to its combination of functional groups, which confer unique chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

2-cyclopentylsulfanyl-1-(2-methylphenyl)-5-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2S/c1-16-9-5-8-14-19(16)23-20(17-10-3-2-4-11-17)15-22-21(23)24-18-12-6-7-13-18/h2-5,8-11,14-15,18H,6-7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFNVGZUXXIIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN=C2SC3CCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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